molecular formula C16H20F2N4O2S B10948435 1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10948435
M. Wt: 370.4 g/mol
InChI Key: IPVCRYPCCXHSKV-UHFFFAOYSA-N
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Description

1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while nucleophilic substitution can introduce various functional groups at the benzylic or piperazine positions .

Mechanism of Action

The mechanism of action of 1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the combination of its difluoromethyl, pyrazole, sulfonyl, and piperazine moieties. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C16H20F2N4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-benzyl-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C16H20F2N4O2S/c1-13-15(12-22(19-13)16(17)18)25(23,24)21-9-7-20(8-10-21)11-14-5-3-2-4-6-14/h2-6,12,16H,7-11H2,1H3

InChI Key

IPVCRYPCCXHSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

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